molecular formula C9H14N2O2S B2431928 Tert-butyl 5-(methylamino)-1,3-thiazole-4-carboxylate CAS No. 2248298-19-1

Tert-butyl 5-(methylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B2431928
CAS No.: 2248298-19-1
M. Wt: 214.28
InChI Key: JTELHYDOIMYHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(methylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tert-butyl ester group and a methylamino substituent on the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(methylamino)-1,3-thiazole-4-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl ester and methylamino groups. One common synthetic route starts with the reaction of a thioamide with α-haloketones to form the thiazole ring. The tert-butyl ester group can be introduced through esterification reactions, while the methylamino group can be added via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(methylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 5-(methylamino)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a tert-butyl ester group and a methylamino substituent on the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

IUPAC Name

tert-butyl 5-(methylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)6-7(10-4)14-5-11-6/h5,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTELHYDOIMYHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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